4-(Difluorométhyl)pyridin-2-amine

Vue d'ensemble

Description

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .

Synthesis Analysis

The synthesis of 4-(Difluoromethyl)pyridin-2-amine starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyridin-2-amine isInChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N . Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)pyridin-2-amine include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Applications De Recherche Scientifique

Synthèse de Ligands

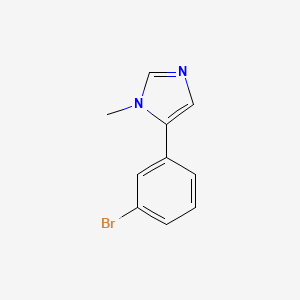

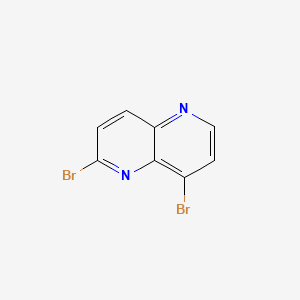

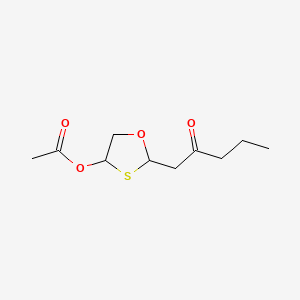

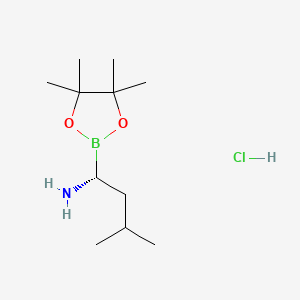

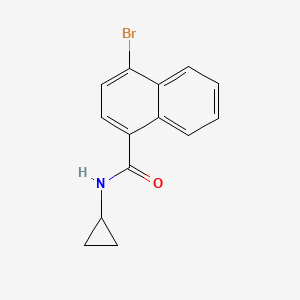

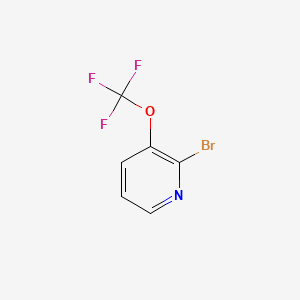

4-(Difluorométhyl)pyridin-2-amine peut être utilisée dans la synthèse de ligands à base de di(pyridin-2-yl)amine substitués par des trifluorométhyles {svg_1}. Ces ligands sont obtenus à partir de 2-bromo-5-(trifluorométhyl)pyridine et d'amines aromatiques correspondantes via une réaction d'amination catalysée par le Pd {svg_2}.

Chimie Supramoléculaire

La bis(pyridin-2-yl)amine (dpa) et ses dérivés, qui peuvent être synthétisés en utilisant this compound, sont largement appliqués en chimie supramoléculaire {svg_3}.

Catalyse

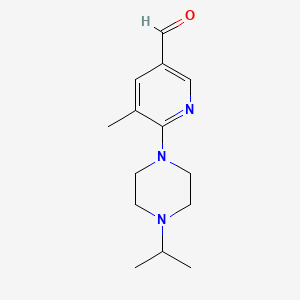

Ces dérivés de dpa trouvent également une application en catalyse {svg_4}. Ils peuvent agir comme catalyseurs dans diverses réactions chimiques, augmentant la vitesse de réaction.

Détection Ionique

Les dérivés de dpa sont utilisés en détection ionique {svg_5}. Ils peuvent détecter la présence d'ions spécifiques dans une solution, ce qui est crucial dans de nombreux processus scientifiques et industriels.

Propriétés Luminescentes

Les complexes métalliques de ligands à base de bis(pyridin-2-yl)amine présentent des propriétés luminescentes {svg_6}. Cela les rend utiles dans le développement de dispositifs émetteurs de lumière.

Activité Cytotoxique et Liaison à l'ADN

Ces complexes métalliques possèdent également une activité cytotoxique et peuvent se lier aux molécules d'ADN {svg_7}. Cette propriété est particulièrement utile dans le domaine de la chimie médicinale et du développement de médicaments.

Processus de Difluorométhylation

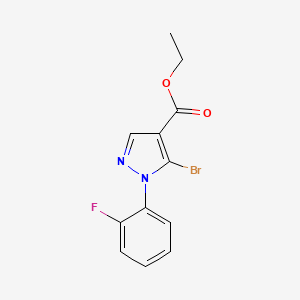

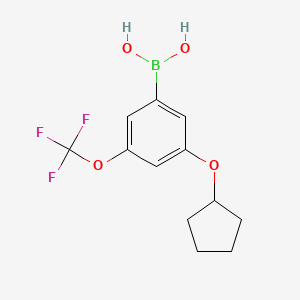

This compound est utilisée dans des processus de difluorométhylation basés sur la formation de liaisons X–CF2H {svg_8}. Ce domaine de recherche a bénéficié de l'invention de multiples réactifs de difluorométhylation {svg_9}.

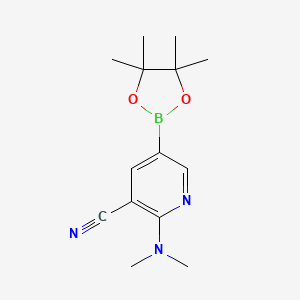

Préparation d'Inhibiteurs de Protéine Kinase

Une nouvelle synthèse de this compound, évolutive, rapide, à haut rendement et pratique, fournit un intermédiaire clé pour la préparation de nombreux inhibiteurs de protéine kinase {svg_10} {svg_11}. Ces inhibiteurs sont cruciaux dans le traitement de diverses maladies, notamment le cancer.

Mécanisme D'action

Target of Action

The primary targets of 4-(Difluoromethyl)pyridin-2-amine are phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These proteins play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .

Mode of Action

4-(Difluoromethyl)pyridin-2-amine interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they control.

Biochemical Pathways

The inhibition of PI3K and mTOR kinase by 4-(Difluoromethyl)pyridin-2-amine affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When PI3K is inhibited, it prevents the production of PIP3, a product of PI3K. This, in turn, inhibits the activation of AKT, preventing the activation of mTOR, which can lead to decreased cell growth and proliferation .

Result of Action

The result of the action of 4-(Difluoromethyl)pyridin-2-amine is a decrease in cell growth and proliferation due to the inhibition of the PI3K/AKT/mTOR pathway . This makes it a potential candidate for use in cancer therapies.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(Difluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases . It interacts with enzymes such as PI3K and mTOR kinase, which are crucial for cellular functions .

Cellular Effects

The compound influences cell function by inhibiting the activity of PI3K and mTOR kinase . These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Difluoromethyl)pyridin-2-amine exerts its effects by binding to PI3K and mTOR kinase, inhibiting their activity . This interaction leads to changes in gene expression and cellular functions .

Metabolic Pathways

4-(Difluoromethyl)pyridin-2-amine is involved in the metabolic pathways of PI3K and mTOR kinase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNARPJWYBRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346536-47-7 | |

| Record name | 4-(difluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?

A: 4-(Difluoromethyl)pyridin-2-amine serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.

Q2: What are the advantages of the newly developed synthetic route for 4-(Difluoromethyl)pyridin-2-amine?

A: A recent study [] outlines a novel synthetic route for producing 4-(Difluoromethyl)pyridin-2-amine that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.

Q3: Can you provide an example of how 4-(Difluoromethyl)pyridin-2-amine has been utilized in developing a specific drug candidate?

A: Researchers have successfully utilized 4-(Difluoromethyl)pyridin-2-amine in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)